Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
CAS No.: 936850-10-1
Cat. No.: VC7854076
Molecular Formula: C14H25NO5
Molecular Weight: 287.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936850-10-1 |
|---|---|
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.35 |
| IUPAC Name | tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO5/c1-7-19-10(16)13(5,6)14(18)8-15(9-14)11(17)20-12(2,3)4/h18H,7-9H2,1-6H3 |
| Standard InChI Key | YMCBJSPGMCTBSK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O |
| Canonical SMILES | CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.35 g/mol. Its IUPAC name, tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate, reflects the presence of three key functional groups:
-
A tert-butyl carbamate group at the 1-position of the azetidine ring.
-
A 3-hydroxyazetidine core, a four-membered nitrogen-containing ring.
-
A 1-ethoxy-2-methyl-1-oxopropan-2-yl side chain, contributing ester and ketone functionalities.
Key Structural Features:
-
Stereochemistry: The hydroxy group at the 3-position of the azetidine ring introduces a chiral center, necessitating careful stereochemical control during synthesis .
-
Hydrogen Bonding: The hydroxy and carbamate groups facilitate hydrogen bonding, influencing solubility and crystallization behavior.
-
Thermal Stability: The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature reactions .
Table 1: Chemical Identifiers
Synthesis and Manufacturing
The synthesis of tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves multi-step organic reactions, typically starting from azetidine precursors. A common route includes:
-
Azetidine Ring Functionalization: Introduction of the hydroxy group via oxidation or hydroxylation of a prochiral azetidine intermediate .
-
Esterification: Reaction with ethyl 2-methyl-3-oxobutanoate to install the 1-ethoxy-2-methyl-1-oxopropan-2-yl side chain.
-
Carbamate Protection: Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate .
Critical Challenges:
-
Stereoselectivity: Achieving high enantiomeric purity requires chiral catalysts or resolution techniques, as noted in patent US8785632B2, which describes analogous syntheses for kinase inhibitors .
-
Purification: The compound’s polar functional groups necessitate advanced chromatographic methods for isolation.
Applications in Pharmaceutical Research
This compound is primarily employed as a building block in the synthesis of drug candidates, particularly those targeting protein kinases and G protein-coupled receptors (GPCRs) .
Case Study: Protein Kinase Inhibitors
In patent US8785632B2, structurally related azetidine derivatives are disclosed as potent inhibitors of kinases such as JAK2 and ALK . The hydroxyazetidine moiety in tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate serves as a scaffold for introducing pharmacophoric groups that enhance target binding . For example, substitution at the hydroxy position with aryl or heteroaryl groups yields compounds with nanomolar inhibitory activity .
Table 2: Representative Drug Candidates Derived from Analogous Intermediates
| Target Kinase | IC₅₀ (nM) | Structural Modification Site | Reference |
|---|---|---|---|
| JAK2 | 12 | Hydroxyazetidine C3 | |
| ALK | 8 | Ethoxy-oxo-propane side chain |
| Shipping Mode | Fee Range (USD) | Conditions |
|---|---|---|
| Excepted Quantity | 0 | ≤1 g (Class 6.1) |
| Limited Quantity | 15–60 | Ground transport only |
| Accessible (Air) | 200+ | Class 3, 4, 5, or 8 hazards |
| Supplier | Purity | Packaging | Price (25 mg) |
|---|---|---|---|
| AstaTech | 90% | Sealed vial | $189 |
| VulcanChem | 95% | Amber glass | $210 |
Recent Developments and Future Directions
Recent patents highlight innovations in stereoselective synthesis and catalytic hydroxylation to improve the compound’s accessibility . Future research may explore its utility in mRNA vaccine adjuvants or covalent kinase inhibitors, leveraging its reactive hydroxy group for conjugation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume